molecular formula C19H22N2O4S2 B256289 4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-butylbutanamide

4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-butylbutanamide

Cat. No. B256289
M. Wt: 406.5 g/mol
InChI Key: FMPJZXPNILKVQV-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-butylbutanamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BZML and is a thiazolidinone derivative. BZML has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of BZML is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in inflammation and oxidative stress. BZML has also been shown to activate certain signaling pathways that promote cell survival and inhibit cell death.
Biochemical and Physiological Effects:
BZML has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases. BZML has also been found to inhibit the growth of cancer cells and induce cell death in tumor cells.

Advantages and Limitations for Lab Experiments

BZML has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. BZML is also stable and can be stored for extended periods without degradation. However, BZML has some limitations for laboratory experiments. It is not readily available commercially, which can make it difficult to obtain for research purposes. Additionally, BZML has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on BZML. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to study the pharmacokinetics and pharmacodynamics of BZML in vivo to determine its potential therapeutic applications. Additionally, BZML can be modified to improve its potency and selectivity for specific targets. Overall, BZML is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.

Synthesis Methods

BZML can be synthesized using various methods, including the reaction of 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-4-oxo-1,3-thiazolidine with N-butylbutanamide in the presence of a base. The reaction is typically carried out in an organic solvent such as dimethylformamide or N,N-dimethylacetamide. The resulting product is then purified using column chromatography to obtain pure BZML.

Scientific Research Applications

BZML has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. BZML has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

Product Name

4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-butylbutanamide

Molecular Formula

C19H22N2O4S2

Molecular Weight

406.5 g/mol

IUPAC Name

4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-butylbutanamide

InChI

InChI=1S/C19H22N2O4S2/c1-2-3-8-20-17(22)5-4-9-21-18(23)16(27-19(21)26)11-13-6-7-14-15(10-13)25-12-24-14/h6-7,10-11H,2-5,8-9,12H2,1H3,(H,20,22)/b16-11+

InChI Key

FMPJZXPNILKVQV-LFIBNONCSA-N

Isomeric SMILES

CCCCNC(=O)CCCN1C(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/SC1=S

SMILES

CCCCNC(=O)CCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S

Canonical SMILES

CCCCNC(=O)CCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S

Origin of Product

United States

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